molecular formula C20H16ClN3O3S B2737995 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-chloro-4-methylphenyl)acetamide CAS No. 920437-41-8

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-chloro-4-methylphenyl)acetamide

Cat. No. B2737995
M. Wt: 413.88
InChI Key: QBTSZOOSFJXVGQ-UHFFFAOYSA-N
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Description

This compound is a derivative of benzodioxoles, which are organic compounds containing a benzene ring fused to either isomers of dioxole . Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, derivatives of N-substituted acetamides, like those involving indolyl or benzodioxolyl groups, have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions.


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzodioxol group attached to a pyridazin ring, which is further connected to a sulfanyl group and an acetamide group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The benzodioxol and pyridazin groups could potentially undergo electrophilic aromatic substitution reactions, while the sulfanyl group could participate in oxidation or reduction reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, its solubility would be influenced by the polarities of its functional groups . The compound is likely to be a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has demonstrated interest in the synthesis and crystal structure analysis of related compounds, highlighting methods to explore the chemical and physical properties of sulfanyl acetamides and their derivatives. For instance, the crystal structures of compounds with similar frameworks have been determined, showing folded conformations and intramolecular hydrogen bonding, which could suggest potential for specific interactions in biological systems (S. Subasri et al., 2016).

Biological Activities and Applications

  • Certain derivatives have been investigated for their potential biological activities, including antitumor and antimicrobial effects. For example, novel acetamide, pyrrole, and pyrrolopyrimidine derivatives containing a pyrazole moiety have been synthesized and evaluated for their antitumor activity, indicating the potential of such compounds in developing new therapeutic agents (S. Alqasoumi et al., 2009).

Molecular Docking and Computational Studies

  • Computational studies and molecular docking have been employed to assess the binding affinities and interactions of similar compounds with biological targets. This approach is crucial in drug discovery, providing insights into the potential efficacy of compounds as inhibitors or modulators of specific proteins or enzymes. For instance, some compounds have been subjected to molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies, which could inform further pharmacological studies (E. M. Flefel et al., 2018).

Chemical Transformations and Mechanistic Insights

  • Studies on related compounds have also delved into chemical transformations, such as the Smiles rearrangement, contributing to the understanding of reaction mechanisms and pathways that can be leveraged to synthesize novel derivatives with potential scientific applications (Y. Maki et al., 1973).

Future Directions

The future directions for research on this compound could include further exploration of its potential anticancer activity, as well as investigation of its other biological activities. Additionally, studies could be conducted to optimize its synthesis and improve its physical and chemical properties .

properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3S/c1-12-2-4-14(9-15(12)21)22-19(25)10-28-20-7-5-16(23-24-20)13-3-6-17-18(8-13)27-11-26-17/h2-9H,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTSZOOSFJXVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-chloro-4-methylphenyl)acetamide

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